molecular formula C9H17NO3 B12449101 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid CAS No. 96623-58-4

1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

Cat. No.: B12449101
CAS No.: 96623-58-4
M. Wt: 187.24 g/mol
InChI Key: CLKPVQZFNYXFCY-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid is an organic compound belonging to the class of pyrrolidine carboxylic acids. These compounds are characterized by a pyrrolidine ring bearing a carboxylic acid group

Preparation Methods

The synthesis of 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid typically involves the reaction of suitable precursors under specific conditions. One common method involves the hydroxylation of 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid using appropriate oxidizing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The carboxylic acid group can also interact with enzymes and other proteins, modulating their activity .

Comparison with Similar Compounds

1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The unique structural features of this compound, such as the presence of both hydroxyl and carboxylic acid groups, make it distinct from these similar compounds and contribute to its specific applications and reactivity.

Properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKPVQZFNYXFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275894, DTXSID10871864
Record name 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_62447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2154-68-9, 96623-58-4
Record name 2154-68-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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